Pyrazosulfuron

概要

説明

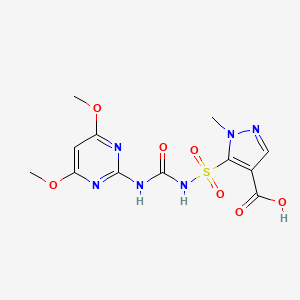

Pyrazosulfuron, specifically this compound-ethyl, is a sulfonylurea herbicide widely used for selective pre- and post-emergence control of annual and perennial broadleaf and grassy weeds in rice paddies . It is known for its high efficacy at low application rates and its ability to inhibit the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrazosulfuron-ethyl involves the reaction of 4,6-dimethoxypyrimidine-2-amine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with 1-methyl-4-carboxypyrazole to yield this compound-ethyl . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound-ethyl follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the purity and concentration of the herbicide .

化学反応の分析

Types of Reactions: Pyrazosulfuron-ethyl undergoes various chemical reactions, including hydrolysis, photodegradation, and microbial degradation .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in both acidic and basic conditions, leading to the cleavage of the sulfonylurea bridge.

Photodegradation: Under ultraviolet light and simulated sunlight, this compound-ethyl degrades into several photoproducts through carbon-sulfur and nitrogen-sulfur cleavages.

Microbial Degradation: Certain bacterial strains, such as Acinetobacter sp., can degrade this compound-ethyl, resulting in the formation of various metabolites.

Major Products Formed: The major products formed from these reactions include simpler organic compounds that are less toxic and more environmentally friendly .

科学的研究の応用

Herbicidal Efficacy

Pyrazosulfuron is primarily utilized for its herbicidal properties, particularly in rice cultivation. Studies have shown that it effectively controls a range of weeds, including Echinochloa spp. and Cyperus spp. The efficacy of this compound varies with application timing and dosage:

| Application Type | Weed Species | Efficacy (%) | Dosage (g ai/ha) |

|---|---|---|---|

| Pre-emergence | Echinochloa crusgalli | 90 | 30 |

| Post-emergence | Cyperus difformis | 85 | 15 |

| Post-emergence | Ammannia baccifera | 80 | 30 |

Research indicates that the application of this compound at a rate of 30 g ai/ha significantly reduces weed populations while minimizing damage to the rice crop itself .

Effects on Plant Physiology

Recent studies have investigated the physiological impacts of this compound on non-target plants, such as foxtail millet (Setaria italica). The compound has been shown to affect chlorophyll content and photosynthetic efficiency:

- Chlorophyll Fluorescence : Increased doses of this compound led to a decrease in photochemical efficiency (Fv/Fm) and electron transport rate (ETR), indicating stress on the photosynthetic apparatus .

- Antioxidant Enzyme Activity : this compound treatment resulted in increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting a protective response against oxidative stress induced by the herbicide .

Soil Microflora Impact

The application of this compound has been documented to influence soil microbial communities. A study reported a significant reduction in bacterial and fungal populations shortly after application:

| Microbial Group | Reduction (%) | Days After Treatment (DAT) |

|---|---|---|

| Total Bacteria | 20.86 | 5 |

| Fungi | 26.39 | 5 |

| Actinomycetes | 14.12 | 5 |

Despite initial reductions, microbial populations tended to recover within two weeks post-application, indicating resilience in soil ecosystems .

Risk Assessment and Environmental Considerations

While this compound is effective as a herbicide, its environmental impact must be considered. Risk assessments have identified potential adverse effects on non-target organisms and soil health:

- Hepatotoxicity : Studies have revealed that high doses may lead to centrilobular hypertrophy and vacuolar degeneration in liver cells of certain test organisms .

- Microbial Recovery : The ability of soil microorganisms to recover post-treatment suggests that while initial impacts are significant, long-term soil health may not be severely compromised if applied judiciously .

Case Study 1: Rice Crop Management

In a field trial conducted in Shanxi Agricultural University, varying doses of this compound were applied to assess its impact on weed control and rice yield. Results demonstrated that the recommended dose (30 g ai/ha) provided optimal weed suppression while maintaining rice crop health.

Case Study 2: Foxtail Millet Response

Research on foxtail millet indicated that exposure to this compound altered physiological parameters significantly. The study highlighted changes in chlorophyll content and antioxidant enzyme activity, suggesting that while this compound is effective against weeds, it can also impose stress on sensitive crops .

作用機序

Pyrazosulfuron-ethyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible weeds. The molecular targets and pathways involved in this process are well-characterized, making this compound-ethyl a model compound for studying ALS-inhibiting herbicides .

類似化合物との比較

Halosulfuron-methyl: Another sulfonylurea herbicide with similar molecular structure but differing in the substitutions on the pyrazole ring.

Bensulfuron-methyl: Used for similar applications but with different efficacy and environmental impact profiles.

Uniqueness: Pyrazosulfuron-ethyl is unique due to its high efficacy at low application rates and its broad-spectrum activity against a wide range of weeds. Its relatively low toxicity to non-target organisms and favorable environmental fate characteristics make it a preferred choice in many agricultural settings .

生物活性

Pyrazosulfuron is a herbicide belonging to the sulfonylurea class, primarily used in agricultural settings for weed control in crops like rice. Its biological activity encompasses various mechanisms affecting plant physiology, soil microflora, and potential toxicity to non-target organisms. This article reviews the available literature on the biological activity of this compound, including its effects on photosynthesis, soil health, and aquatic ecosystems.

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. This inhibition leads to growth cessation in susceptible plants, making it an effective herbicide against various weed species.

Effects on Photosynthesis

Research indicates that this compound negatively impacts photosynthetic efficiency in crops. For instance, a study on foxtail millet revealed that exposure to this compound-methyl resulted in reduced chlorophyll content and photosynthetic rates. Specifically, after 7 days of treatment, significant decreases in plant height (39%), leaf area (30%), and stem diameter (12%) were observed .

Impact on Soil Microflora

The application of this compound also affects soil microbial communities. A study highlighted that different doses of this compound-ethyl reduced populations of bacteria, fungi, and actinomycetes significantly within five days of application. For example, at a dose of 30 g ai/ha, reductions were noted at 20.86%, 26.39%, and 14.12% for bacteria, fungi, and actinomycetes respectively . Over time, however, microbial populations tended to recover.

Dissipation Kinetics

Understanding the dissipation kinetics of this compound is crucial for assessing its environmental impact. Research shows that this compound-ethyl dissipates rapidly from treated soils. For instance, within one day post-application, approximately 11% remained; this decreased to below quantifiable levels after 15 days . The rapid dissipation suggests a relatively low risk of long-term residues in agricultural soils.

Case Study: Aquatic Toxicity

A study investigating the acute toxicity of this compound-ethyl on aquatic organisms found significant changes in hematological parameters in fish exposed to the herbicide. The 96-hour LC50 was determined for Oreochromis mossambicus, indicating potential risks to aquatic ecosystems . Alterations in blood biochemistry were observed, suggesting that this compound can impact non-target aquatic species.

Case Study: Yield Impact in Rice Cultivation

In rice cultivation, this compound has been shown to effectively control weeds while influencing crop yield positively when applied correctly. In trials comparing various herbicides, this compound demonstrated a significant reduction in weed biomass and an increase in rice yield compared to untreated controls . This highlights its dual role as both a weed management tool and a contributor to crop productivity.

Summary of Findings

| Parameter | Effect |

|---|---|

| Photosynthetic Efficiency | Reduced chlorophyll content and photosynthetic rates |

| Soil Microbial Populations | Significant reduction in bacteria (up to 20.86%) |

| Dissipation Rate | Rapid dissipation; <0.05 mg/kg after 15 days |

| Aquatic Toxicity | Hematological changes observed in fish |

| Crop Yield Impact | Increased yield with effective weed control |

特性

IUPAC Name |

5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243564 | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98389-04-9 | |

| Record name | Pyrazosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyrazosulfuron-ethyl?

A1: this compound-ethyl belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids – valine, leucine, and isoleucine – in plants. []

Q2: How does the inhibition of ALS affect weed growth?

A2: By inhibiting ALS, this compound-ethyl disrupts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible weeds. This ultimately results in weed death. []

Q3: Are there differences in the uptake of this compound-ethyl by different parts of the plant?

A3: Research suggests that this compound-ethyl is primarily absorbed through the roots of weeds. Studies on Cyperus serotinus showed that soil incorporation of the herbicide led to significant growth reduction, whereas surface water application had minimal effect. This highlights the importance of root uptake for its herbicidal activity. []

Q4: What is the molecular formula and weight of this compound-ethyl?

A4: The molecular formula of this compound-ethyl is C14H18N6O7S, and its molecular weight is 414.39 g/mol. []

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound-ethyl residues?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors or mass spectrometry (MS/MS), is widely used for the determination of this compound-ethyl residues in different matrices like soil, water, and plant tissues. [, , , , ]

Q6: How does the pH of the environment influence the stability and degradation of this compound-ethyl?

A6: Research has shown that this compound-ethyl degrades faster under acidic conditions compared to neutral or alkaline environments. Its half-life ranges from 2.6 days at pH 4 to 19.4 days at pH 7, highlighting the significant impact of pH on its persistence. []

Q7: Does the presence of organic matter in soil affect the efficacy of this compound-ethyl?

A7: this compound-ethyl tends to bind to organic matter present in the soil. While this binding can reduce its immediate availability for weed uptake, it also contributes to its persistence in the soil environment. [, ]

Q8: Is this compound-ethyl known to exhibit any catalytic properties?

A8: this compound-ethyl itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting the enzymatic activity of ALS rather than catalyzing any specific reactions. []

Q9: Have there been any studies using computational chemistry to understand the interaction of this compound-ethyl with ALS?

A9: While specific computational studies on this compound-ethyl and ALS interactions are not detailed in the provided papers, computational chemistry techniques like molecular docking and molecular dynamics simulations can be valuable tools for understanding the binding interactions and inhibitory mechanisms of such herbicides.

Q10: What structural features of this compound-ethyl contribute to its herbicidal activity?

A10: The pyrazole ring, sulfonylurea bridge, and the specific substituents on these moieties are crucial for the binding of this compound-ethyl to the ALS enzyme. Modifications to these structural elements can significantly impact its herbicidal activity and selectivity. []

Q11: What are some common formulations of this compound-ethyl used in agricultural practices?

A11: this compound-ethyl is often formulated as a wettable powder (WP) or as a component in ready-mix formulations, often combined with other herbicides like pretilachlor or benthiocarb for broader weed control. [, , , , ]

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound-ethyl in rice plants?

A13: Studies using radiolabeled this compound-ethyl (14C-pyrazosulfuron-ethyl) indicated minimal translocation to rice shoots. The majority of the herbicide remained in the soil, suggesting limited absorption and translocation within the rice plant. []

Q13: Have there been studies evaluating the effect of this compound-ethyl on non-target organisms?

A14: Research has shown that this compound-ethyl can inhibit the growth of certain photosynthetic bacteria, such as Rhodopseudomonas palustris. This finding suggests that the herbicide can impact non-target organisms in the environment. [, ]

Q14: Are there any reported cases of weed resistance to this compound-ethyl?

A15: Yes, there have been documented cases of weed species, including Monochoria vaginalis, Lindernia dubia, and Rotala indica, developing resistance to this compound-ethyl and other sulfonylurea herbicides in Korean rice fields. [, ]

Q15: What are the possible mechanisms behind the development of resistance to this compound-ethyl in weeds?

A16: Resistance mechanisms can involve mutations in the ALS enzyme, making it less sensitive to the herbicide. In Lindernia dubia, resistance was linked to alterations in the ALS enzyme, reducing its binding affinity to this compound-ethyl. []

Q16: Has this compound-ethyl been evaluated for its potential genotoxicity?

A17: Studies employing Ames bacterial reverse mutation assays, in vitro chromosomal aberration assays, and in vivo micronucleus assays in mice did not show significant mutagenic or clastogenic potential for this compound-ethyl. []

Q17: What are the primary degradation products of this compound-ethyl in the environment?

A18: The breakdown of this compound-ethyl in soil and water primarily leads to the formation of metabolites like ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-([({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine. [, ]

Q18: How do biochars influence the behavior of this compound-ethyl in soil?

A19: Biochar amendments, particularly those derived from rice or wheat straw and produced at higher pyrolysis temperatures (600 °C), can enhance the sorption of this compound-ethyl in soil, potentially influencing its availability and persistence. []

Q19: Are there alternative weed management strategies to this compound-ethyl application in rice?

A20: Yes, alternative strategies include cultural practices such as hand weeding, mechanical weeding, and the use of other herbicides with different modes of action, such as pendimethalin, pretilachlor, butachlor, bispyribac-sodium, penoxsulam, azimsulfuron, 2,4-D amine, MCPA, and others, depending on the specific weed spectrum. [, , , , , , , , , , , , ]

Q20: What research tools are essential for studying the fate and behavior of this compound-ethyl in the environment?

A21: Essential tools include techniques like HPLC, GC, and MS for residue analysis, radiolabeling for tracking herbicide movement, and molecular biology approaches for investigating resistance mechanisms. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。